

An In-depth Technical Guide to 1,4-Dibromooctafluorobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Dibromooctafluorobutane**

Cat. No.: **B1349785**

[Get Quote](#)

This technical guide provides a comprehensive overview of **1,4-dibromooctafluorobutane**, including its chemical identity, physical properties, synthesis considerations, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is critical for scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for the compound commonly known as **1,4-dibromooctafluorobutane** is 1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane^[1].

Synonyms: This compound is also known by several other names, including 1,4-dibromoperfluorobutane and perfluoro-1,4-dibromobutane^{[1][2]}. CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 335-48-8^{[1][2][3][4][5][6][7]}.

Physicochemical and Safety Data

Quantitative data regarding the physical and chemical properties of **1,4-dibromooctafluorobutane** are summarized in the table below for easy reference.

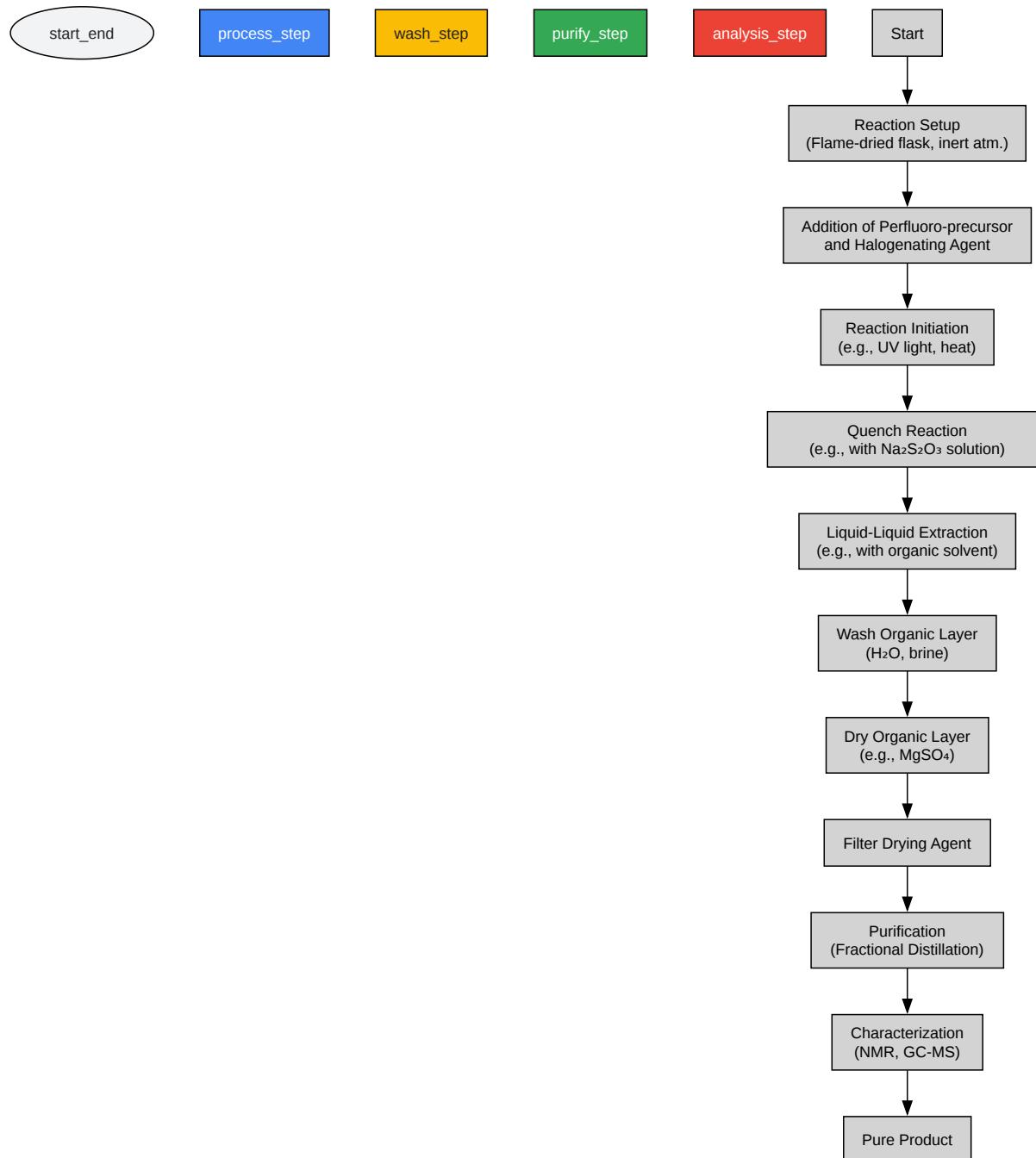
Table 1: Physicochemical Properties of **1,4-Dibromooctafluorobutane**

Property	Value	Source(s)
Molecular Formula	C ₄ Br ₂ F ₈	[1] [2] [3]
Molar Mass	359.84 g/mol	[1] [3]
Appearance	Clear, colorless to almost colorless liquid	[3]
Density	2.098 g/cm ³	[2] [3]
Boiling Point	97 °C	[2] [3]
Flash Point	96-98 °C	[2] [3]
Vapor Pressure	44 mmHg at 25°C	[3]
Refractive Index	2.0979	[2] [3]

Safety Information: **1,4-Dibromo-octafluorobutane** is considered a hazardous chemical and must be handled with appropriate safety precautions.[\[8\]](#) It is classified as a skin and eye irritant.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)

Table 2: GHS Hazard Information for **1,4-Dibromo-octafluorobutane**

Hazard Statement	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[1] [2]
Eye Irritation	H319	Causes serious eye irritation	[1] [2]


Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[\[8\]](#)

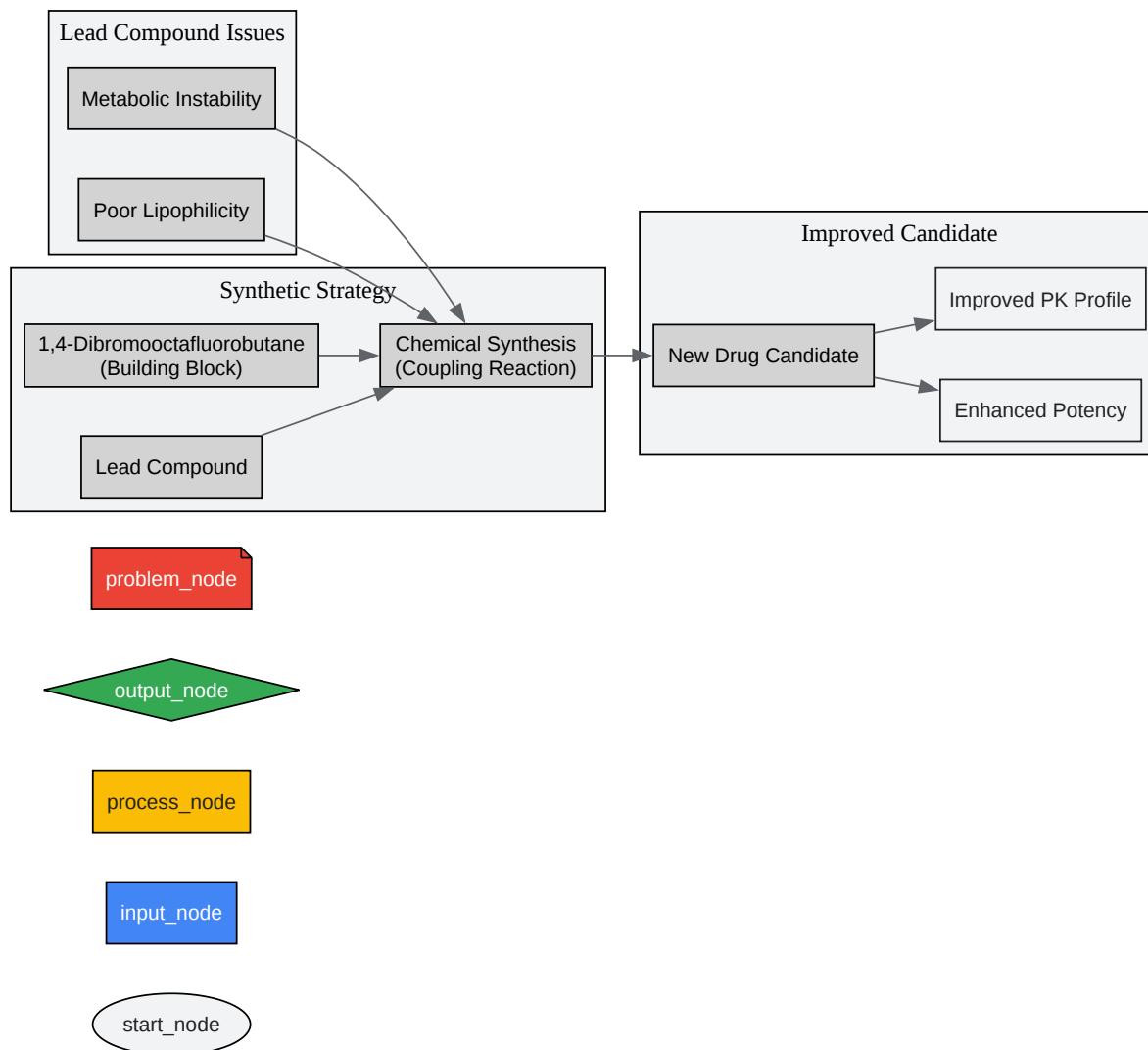
Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1,4-dibromo-octafluorobutane** are not readily available in the reviewed literature, a general

understanding can be derived from the synthesis of structurally similar halogenated compounds. The synthesis of 1,4-dibromo-2,3-dichlorohexafluorobutane, for instance, involves the reaction of chlorotrifluoroethene (CTFE) with a dibromo-chlorotrifluoroethane intermediate, initiated by UV light.^[9] This suggests that **1,4-dibromo-octafluorobutane** could potentially be synthesized via free-radical addition of bromine to tetrafluoroethylene or through other fluorination and halogenation pathways.

Below is a generalized experimental workflow that would be typical for the synthesis and purification of such a compound.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of a dihalogenated perfluoroalkane.

Applications in Drug Development and Research

Halogenated compounds, particularly fluorinated ones, are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can alter a molecule's properties, such as increasing lipophilicity, which may improve cell membrane permeability, and blocking metabolic sites, which can extend a drug's half-life.[\[10\]](#) Bromine, on the other hand, can introduce halogen bonds, which can favorably affect drug-target interactions and increase therapeutic activity.[\[11\]](#)[\[12\]](#)

1,4-Dibromooctafluorobutane serves as a valuable fluorinated building block. Its structure provides a four-carbon perfluorinated chain that can be incorporated into larger molecules.[\[10\]](#) The terminal bromine atoms act as reactive sites, allowing chemists to couple this perfluorinated segment to various organic structures, making it a useful intermediate for creating novel active pharmaceutical ingredients (APIs).[\[2\]](#)[\[10\]](#) The use of radio-brominated (^{76}Br) probes, for example, is a strategy employed in drug development to study the *in vivo* interaction of a drug with its target.[\[13\]](#)

The logical workflow below illustrates how building blocks like **1,4-dibromooctafluorobutane** are utilized in the drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role of halogenated building blocks in lead optimization for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromooctafluorobutane | C4Br2F8 | CID 2736783 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 1,4-DIBROMOOCTAFLUOROBUTANE | 335-48-8 [chemicalbook.com]
- 5. CAS NO. 335-48-8 | 1,4-DIBROMOOCTAFLUOROBUTANE | C4Br2F8
[localpharmacguide.com]
- 6. ivychem.com [ivychem.com]
- 7. usbio.net [usbio.net]
- 8. fishersci.com [fishersci.com]
- 9. data.epo.org [data.epo.org]
- 10. nbinno.com [nbinno.com]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 12. jms.ump.edu.pl [jms.ump.edu.pl]
- 13. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Dibromooctafluorobutane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349785#1-4-dibromooctafluorobutane-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com